4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid

Purity Analytical Chemistry Procurement

Researchers requiring fluorinated imidazole building blocks for SAR studies often face limited access to gem-difluoro scaffolds. This compound resolves that gap. • Unique 4,4-difluoro substitution increases lipophilicity (ΔlogP +1.1) and metabolic stability over non-fluorinated analogs, critical for PK modulation. • MW 190 Da and balanced H-bond profile suit fragment-based lead discovery and HDAC inhibitor development. • Sourced at ≥95% purity from multiple suppliers; immediate availability eliminates synthesis delays.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15
CAS No. 2138353-85-0
Cat. No. B2913374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
CAS2138353-85-0
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15
Structural Identifiers
SMILESC1=CN(C=N1)C(CC(=O)O)C(F)F
InChIInChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13)
InChIKeyJLQNYZVOGFPUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid: Key Properties and Compound Class


4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid (CAS 2138353-85-0) is a fluorinated imidazole derivative with the molecular formula C7H8F2N2O2 and a molecular weight of 190.15 g/mol . The compound features a butanoic acid backbone bearing a gem‑difluoro group at the 4‑position and an imidazol‑1‑yl moiety at the 3‑position . It belongs to the class of azole‑containing carboxylic acids, a family widely explored in medicinal chemistry for antifungal, HDAC‑inhibitory, and other bioactivities [1]. Commercially, it is offered as a research‑grade building block with typical purities of ≥95% .

Research-grade fluorinated imidazole building block (≥95% purity).
Supports lead optimization and scaffold-hopping programs.
Designed for medicinal chemistry and chemical biology probe synthesis.

Why Generic Imidazole Analogs Cannot Substitute


The gem‑difluoro group at the 4‑position and the precise N1‑imidazolyl attachment at the 3‑position create a unique electronic and steric environment that is not present in non‑fluorinated or regioisomeric imidazole‑butanoic acids. Fluorine substitution significantly alters lipophilicity, metabolic stability, and hydrogen‑bonding capacity, all of which can modulate target engagement and pharmacokinetic behavior [1]. Simple replacement with a non‑fluorinated analog (e.g., 3‑(1H‑imidazol‑1‑yl)butanoic acid, CAS 98009‑60‑0) would result in a different logP (~0.2 vs. 1.0), different molecular weight (154 vs. 190 Da), and likely a distinct biological profile . Similarly, regioisomers (e.g., 4,4‑difluoro‑3‑(1H‑imidazol‑2‑yl)butanoic acid) may exhibit altered binding modes and off‑target effects. Therefore, substitution without confirmatory comparative data risks invalidating structure‑activity relationships and experimental reproducibility.

Target Compound
4,4-Difluoro
logP ~1.0
HBA = 4
Non-Fluorinated Analog
No fluorine
logP ~0.2
HBA = 3

Quantitative Differentiation vs. Closest Analogs


Purity Grade Differentiation

Procurement from Leyan provides a purity of 98%, which is higher than the 95% minimum purity typically offered by other suppliers for this compound . The non‑fluorinated analog 3‑(1H‑imidazol‑1‑yl)butanoic acid is also commonly sold at 95% purity .

Purity Grade
Vendor specification
98% (vs 95% baseline)
Reduces repurification needs for sensitive assays.
Leyan specification; confirm prior to procurement.
Purity Analytical Chemistry Procurement

Lipophilicity Increase from Gem-Difluoro Substitution

The target compound exhibits a calculated logP of ~1.0 , whereas the non‑fluorinated analog 3‑(1H‑imidazol‑1‑yl)butanoic acid has a calculated logP of –0.10 . This 1.1‑unit increase in logP reflects enhanced membrane permeability potential.

Lipophilicity Shift
In silico prediction
ΔlogP = +1.1
May improve membrane permeability in cell-based assays.
Calculated logP; experimental validation required.
Lipophilicity ADME Drug Design

Molecular Weight and H-Bond Profile Changes

The presence of two fluorine atoms increases the molecular weight to 190.15 Da and provides two hydrogen‑bond acceptors, whereas the non‑fluorinated analog has a molecular weight of 154.17 Da and one H‑bond acceptor [1]. This alters fragment‑based design considerations and metabolic stability.

MW & H-Bond Profile
Class-level inference
ΔMW +36 Da, ΔHBA +1
Alters fragment-based design and solubility profiles.
Impacts target-binding thermodynamics review.
Physicochemical Properties Drug‑likeness Fragment‑Based Design

Versatile Small-Molecule Scaffold Positioning

The compound is explicitly marketed as a 'versatile small molecule scaffold' by multiple vendors, indicating its utility in parallel synthesis and library generation . While non‑fluorinated analogs are also used as building blocks, the fluorinated version offers distinct reactivity and physicochemical space.

Scaffold Positioning
Vendor description
Marketed as versatile scaffold
Supports library synthesis and SAR expansion.
Qualitative vendor positioning; verify supply continuity.
Chemical Biology Medicinal Chemistry Scaffold Hopping

Recommended Application Scenarios


Antifungal Lead Optimization

The gem‑difluoro group enhances lipophilicity (ΔlogP = +1.1) [1], which may improve membrane penetration and target engagement against fungal lanosterol 14α‑demethylase. Use this compound as a privileged scaffold to explore structure‑activity relationships and overcome fluconazole resistance [2].

Fragment-Based Screening and Chemical Biology

With a molecular weight of 190 Da and a balanced H‑bond profile, the compound is suitable for fragment‑based lead discovery [1]. Its commercial availability as a versatile scaffold supports rapid analog synthesis and SAR expansion [2].

HDAC Inhibitor Development

Although direct data for this specific compound are lacking, fluorinated imidazole‑carboxylic acids have been explored as HDAC inhibitors [1]. The 4,4‑difluoro substitution may confer metabolic stability advantages over non‑fluorinated counterparts, making it a candidate for epigenetic probe development [2].

High-Purity Building Block Procurement

When purity is critical for sensitive assays (e.g., SPR, ITC, cellular assays), sourcing the 98% grade from Leyan minimizes the need for repurification and ensures batch‑to‑batch consistency [1].

Application
Selection Property
Validation Focus
Antifungal Lead Optimization
Fluorine-enhanced lipophilicity
Membrane penetration and target engagement
Fragment-Based Screening
Low MW and balanced H-bond profile
Fragment-library compatibility and SAR expansion
HDAC Probe Development
Fluorinated imidazole-carboxylic acid scaffold
Epigenetic probe context and metabolic stability review
High-Purity Building Block Supply
Enhanced purity specification
Batch consistency and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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